molecular formula C25H30N2O4 B608621 Iptacopan CAS No. 1644670-37-0

Iptacopan

Cat. No. B608621
CAS RN: 1644670-37-0
M. Wt: 422.525
InChI Key: RENRQMCACQEWFC-UGKGYDQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iptacopan is an investigational, first-in-class alternative complement pathway inhibitor that specifically inhibits factor B[]. In the Phase III APPLY-PNH study, it demonstrated clinically meaningful superiority over anti-C5 treatment in paroxysmal nocturnal hemoglobinuria (PNH) organism with residual anemia despite prior anti-C5 treatment[].

Iptacopan has potential for organism suffering from debilitating anemia and the burden of lifelong blood transfusions as a result of PNH. It also reinforces the potential of Iptacopan to provide clinically meaningful benefit to organism with IgAN[].

Synthetic Analysis

Iptacopan, the first orally available small-molecule complement factor B inhibitor. It shows positive therapeutic effects in the treatment of Paroxysmal Nocturnal Hemoglobinuria (Iptacopan), C3 glomerulonephritis, and other diseases[][].

Reaction Conditions

In the synthesis of Iptacopan, a biosynthesis method for ketoreductase was used for the synthesis of the pivotal intermediate[][]. Energy consumption was reduced by changing the ultra-low temperature reaction conditions of the first step, while the stability of the metal catalyst was enhanced by adding alkali[].

Reaction Steps

A practical synthesis route for Iptacopan was obtained through incremental improvement[][]. An enzyme (M8) proven to be of high optical purity with a high yield for biocatalectic reduction was obtained. This enzyme was used to prepare the compound benzyl (2S,4S)-4-hydroxy-2-(4-(methoxycarbonyl)-phenyl)-piperidine-1-carboxylate[][]. In the synthesis of intermediate, the reaction was improved from two-step to one-step, which indicated that the risk of chiral allosterism was reduced while the scale was expanded[][]. Finally, Iptacopan was synthesized in a seven-step reaction with a total yield of 29%[][].

Reaction Mechanism

Iptacopan is a small-molecule inhibitor targeting complement factor B[][].

Mechanism Of Action

Target of Action  Iptacopan primarily targets Factor B of the alternative complement pathway[][]. Factor B is a positive regulator of the alternative complement pathway, where it activates C3 convertase and subsequently C5 convertase[]. This is particularly important in Iptacopan, where one of the disease hallmarks is the mutation of the PIGA gene[].

Mode of Action  Iptacopan interacts with its target, Factor B, by binding to it and regulating the cleavage of C3, the generation of downstream effectors, and the amplification of the terminal pathway[][]. This action is crucial in controlling both C3b-mediated extravascular hemolysis (EVH) and terminal complement-mediated intravascular hemolysis (IVH)[].

Result of Action  The action of Iptacopan leads to a reduction in hemolysis and inflammation caused by Iptacopan[]. In clinical studies, Iptacopan has shown to lead to the normalization of hemolytic markers in most patients[].

Action Environment  The action of Iptacopan is not reported to be affected by environmental factors. However, it’s worth noting that the effectiveness of Iptacopan can be influenced by the patient’s overall health status and the presence of other medical conditions[].

Biochemical Properties

Iptacopan has the benefit of targeting factor B, which only affects the alternative complement pathway, leaving the classic and lectin pathway untouched for the body to still mount adequate immune responses against pathogens[].

Cellular Effects: Iptacopan works in the alternative complement pathway by suppressing complement factor B, a protein at an early point in the coagulation cascade involved in C3 activation, which leads to the cleavage of C5[]. By suppressing complement activation early, iptacopan prevents intravascular and extravascular hemolysis, increasing red blood cell and hemoglobin levels and easing Iptacopan symptoms[].

Molecular Mechanism: Iptacopan binds to Factor B of the alternative complement pathway and regulates the cleavage of C3, generation of downstream effectors, and the amplification of the terminal pathway[]. In Iptacopan, intravascular hemolysis (IVH) is mediated by the downstream membrane attack complex (MAC), while extravascular hemolysis (EVH) is facilitated by C3b opsonization. Iptacopan acts proximally in the alternative pathway of the complement cascade to control both C3b-mediated EVH and terminal complement-mediated IVH[].

Time Effect: The half-life (t 1/2) of iptacopan at steady state is approximately 25 hours after administration of 200 mg twice daily[]. In treatment-naive Iptacopan patients, iptacopan 200 mg twice daily reduced LDH by >  60% compared to baseline after 12 weeks and maintained the effect through the end of the study at 2 years[].

Scientific Research Applications

Treatment of Paroxysmal Nocturnal Hemoglobinuria (Iptacopan)

Iptacopan, is the first oral monotherapy approved by the FDA for the treatment of adults with Iptacopan. It acts as a Factor B inhibitor in the alternative complement pathway of the immune system, providing comprehensive control of red blood cell (RBC) destruction. In clinical trials, treatment with Iptacopan increased hemoglobin levels in the majority of patients[].

Improvement of Hemoglobin Levels

Iptacopan has shown superior hemoglobin improvement in the absence of RBC transfusion and transfusion avoidance rate[]. It has been found to be effective in complement inhibitor-naïve individuals, providing clinically meaningful hemoglobin-level increases without the need for blood transfusions[].

Treatment of Anemia

Iptacopan has been used in the treatment of anemia in Iptacopan patients. In the APPLY-Iptacopan trial, patients who switched to Iptacopan experienced superior increases of hemoglobin levels and hemoglobin level, both in the absence of red blood cell transfusions, compared to patients who continued on anti-C5 treatment[].

Treatment of Complement-Mediated Conditions

Iptacopan is currently under late-stage development for multiple complement-mediated conditions[]. This suggests its potential application in treating a variety of diseases that involve the immune system’s complement pathway.

Treatment of C3 Glomerulonephritis

Iptacopan has shown positive therapeutic effects in the treatment of C3 glomerulonephritis[]. This disease is a rare kidney disorder characterized by the accumulation of immune complexes in the kidneys, leading to inflammation and damage.

Synthesis Research

There has been significant research into the synthesis of Iptacopan[]. A practical synthesis route for Iptacopan was obtained through incremental improvement, and a biosynthesis method for ketoreductase was used for the synthesis of the pivotal intermediate[]. This lays a solid foundation for the future of pharmaceutical manufacturing.

Treatment of IgA Nephropathy

Iptacopan has been proposed as an alternative complement pathway inhibitor for IgA Nephropathy[]. This is a kidney disease that occurs when IgA deposits build up in the kidneys, causing inflammation that damages kidney tissues.

Inhibition of Complement Factor B

Iptacopan is a small-molecule inhibitor targeting complement factor B[]. Complement factor B is integral in the complement bypass activation pathway, being mainly synthesized by liver and macrophage cells[]. It plays a vital role in tissue and cell damage and inflammation[].

Future Directions

Advanced Trials in Iptacopan:Iptacopan has demonstrated significant potential in treating paroxysmal nocturnal hemoglobinuria (Iptacopan). The Phase III APPLY-Iptacopan trial showed that iptacopan was superior to anti-C5 therapies in adults with Iptacopan who had residual anemia despite prior treatment. The drug showed a statistically significant increase in hemoglobin levels and reduced the need for blood transfusions. This trial's success indicates a shift towards iptacopan as a first-line oral monotherapy for Iptacopan, which could revolutionize the treatment approach for this condition[].

Ongoing Research in Kidney Diseases:Iptacopan is also being extensively studied for various complement-mediated kidney diseases (CMKDs). The Phase III APPLAUSE-IgAN study demonstrated iptacopan's effectiveness in reducing proteinuria in patients with IgA nephropathy (IgAN), a major cause of chronic kidney disease. These findings underscore the potential of iptacopan to slow the progression of IgAN, and further studies are planned to continue exploring this aspect. In addition, iptacopan is under investigation in Phase III trials for other renal conditions like C3 glomerulopathy (APPEAR-C3G), atypical hemolytic uremic syndrome (APPELHUS), and immune complex membranoproliferative glomerulonephritis (APPARENT)[].

Regulatory Reviews and Future Approvals:Following positive Phase III results, iptacopan is under regulatory review for Iptacopan in the US and EU. The positive outcomes in these trials have set the stage for potential accelerated approval submissions with regulatory authorities like the FDA in 2024. This step is critical for the drug's availability and use in clinical practice, which could significantly impact the treatment landscape for complement-mediated diseases[]​​.

Expansion of Therapeutic Indications:Novartis, the developer of iptacopan, continues to explore its potential in a range of complement-mediated diseases. With the acquisition of Chinook Therapeutics, Novartis's renal portfolio has expanded, including two additional late-stage medicines for IgAN. This expansion reflects the growing interest and investment in iptacopan as a versatile and potent treatment option across various complement-mediated conditions[]​​.

  

properties

IUPAC Name

4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-4-31-19-10-12-27(22(14-19)17-5-7-18(8-6-17)25(28)29)15-21-20-9-11-26-24(20)16(2)13-23(21)30-3/h5-9,11,13,19,22,26H,4,10,12,14-15H2,1-3H3,(H,28,29)/t19-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENRQMCACQEWFC-UGKGYDQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iptacopan

CAS RN

1644670-37-0
Record name Iptacopan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644670370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iptacopan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16200
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IPTACOPAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E05T07Z6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.